molecular formula C13H12N6O2 B045827 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro- CAS No. 124636-05-1

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-

Cat. No. B045827
M. Wt: 284.27 g/mol
InChI Key: PRBHAYTUAONZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism Of Action

The mechanism of action of 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro- is not fully understood, but it is thought to act as an inhibitor of certain enzymes involved in cellular processes. This may contribute to its potential therapeutic effects in various diseases and conditions.

Biochemical And Physiological Effects

Studies have shown that 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro- has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, as well as to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro- in lab experiments is its relatively low cost and availability. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-. One area of interest is the development of new drugs and therapies based on its potential therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro- can be achieved through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 2-aminobenzimidazole with 4,6-dimethyl-2-chloropyrimidine, followed by nitration of the resulting product. This process yields the desired compound in high purity and yield.

Scientific Research Applications

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro- has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have potential applications in the development of new drugs and therapies for a range of diseases and conditions.

properties

CAS RN

124636-05-1

Product Name

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-6-nitro-1H-benzimidazol-2-amine

InChI

InChI=1S/C13H12N6O2/c1-7-5-8(2)15-12(14-7)18-13-16-10-4-3-9(19(20)21)6-11(10)17-13/h3-6H,1-2H3,(H2,14,15,16,17,18)

InChI Key

PRBHAYTUAONZLV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C

Other CAS RN

124636-05-1

synonyms

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-

Origin of Product

United States

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